4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It is a useful intermediate for the synthesis of various bioactive molecules .
Synthesis Analysis
The compound has been synthesized in a 51% overall yield by a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring with a hydroxymethyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The synthesis of this compound involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .Scientific Research Applications
Nucleic Acid Research
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is utilized in nucleic acid research. It is specifically employed in the synthesis of intercalating nucleic acids (INAs) which have notable implications in the study of DNA and RNA structures. The compound has been used to create N-(pyren-1-ylmethyl)azasugar moieties, which, when incorporated into oligodeoxynucleotides, can form INAs. These INAs can induce slight destabilization of INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. The compound also contributes to the stabilization of DNA three-way junctions when the intercalator moiety is inserted into the junction region (Filichev & Pedersen, 2003).
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various bioactive molecules. A notable application is in the asymmetric 1,3-dipolar cycloaddition reaction, which is an important step in synthesizing molecules with significant biological activities. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized in a large scale, demonstrating its industrial applicability in the creation of bioactive compounds (Kotian et al., 2005).
Glycosidase Inhibitors
The compound is foundational in the synthesis of potential glycosidase inhibitors. Different diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine were synthesized, starting from trans-4-hydroxy-L-proline. These novel amino pyrrolidines have shown to be moderate inhibitors of beta-galactosidase, hinting at their therapeutic potentials (Curtis et al., 2007).
Synthesis of Enantiomerically Pure Pyrrolidines
This compound is used in the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds are crucial as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, highlighting the compound's significance in creating stereochemically pure pharmaceuticals (Karlsson & Högberg, 2001).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .
Result of Action
It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .
properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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